2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
Overview
Description
2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a phenyl group, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a cyclohexane-1,3-dione derivative under acidic or basic conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or phenyl moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: p-Toluenesulfonic acid, sodium ethoxide .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptamine and serotonin.
Cyclohexane-1,3-dione derivatives: Compounds with a similar cyclohexane-1,3-dione core, such as dimedone and Meldrum’s acid.
Uniqueness
2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione is unique due to its combination of an indole moiety with a cyclohexane-1,3-dione core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-hydroxy-2-[2-(1H-indol-3-yl)ethyliminomethyl]-5-phenylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22-12-18(16-6-2-1-3-7-16)13-23(27)20(22)15-24-11-10-17-14-25-21-9-5-4-8-19(17)21/h1-9,14-15,18,25-26H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXJKDPAAGXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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